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Compound of Interest

Compound Name: L 858051

Cat. No.: B1674195 Get Quote

A comprehensive guide for researchers, scientists, and drug development professionals on the

preclinical and clinical investigation of the selective dopamine D4 receptor antagonist, L-

745,870.

Disclaimer: The compound L-858,051 as specified in the query appears to be a typographical

error. Based on extensive research, the relevant compound for schizophrenia research with a

similar designation is L-745,870. This document will proceed with the information available for

L-745,870.

Introduction to L-745,870 and the Dopamine D4
Receptor in Schizophrenia
Schizophrenia is a complex psychiatric disorder characterized by a range of symptoms,

including positive symptoms (hallucinations, delusions), negative symptoms (avolition,

anhedonia), and cognitive deficits.[1] The dopamine hypothesis has been a central theory in

the pathophysiology of schizophrenia, suggesting that an overactive dopamine system

contributes to the positive symptoms.[1] This is supported by the fact that all clinically effective

antipsychotics have some degree of affinity for dopamine D2 receptors.

The discovery of multiple dopamine receptor subtypes, including the D4 receptor, opened new

avenues for targeted drug development. The D4 receptor, a member of the D2-like family of G

protein-coupled receptors, is of particular interest in schizophrenia research. This interest was

initially fueled by the observation that the highly effective atypical antipsychotic, clozapine,
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exhibits a high affinity for the D4 receptor. This led to the hypothesis that selective D4 receptor

antagonists could offer the antipsychotic benefits of clozapine with a reduced side-effect profile,

particularly extrapyramidal symptoms (EPS).

L-745,870 is a potent and selective dopamine D4 receptor antagonist that was developed to

test this hypothesis. It exhibits high affinity and selectivity for the D4 receptor over other

dopamine receptor subtypes and other neurotransmitter receptors. Despite the strong

preclinical rationale, clinical trials with L-745,870 in patients with schizophrenia did not

demonstrate antipsychotic efficacy.[2] This outcome has prompted a re-evaluation of the role of

the D4 receptor as a primary target for antipsychotic drug action.

These application notes provide a detailed overview of the pharmacological profile of L-

745,870, protocols for key preclinical experiments, and a summary of its clinical findings. This

information is intended to serve as a valuable resource for researchers investigating the role of

the dopamine D4 receptor in schizophrenia and other neuropsychiatric disorders.

Pharmacological Profile of L-745,870
In Vitro Binding Affinities
L-745,870 demonstrates high affinity and selectivity for the human dopamine D4 receptor. The

following table summarizes its binding affinities (Ki) for various dopamine receptor subtypes.

Receptor Subtype Ki (nM) Reference

Dopamine D4 0.43 [3]

Dopamine D2 960 [3]

Dopamine D3 2300 [3]

Pharmacokinetic Properties
L-745,870 exhibits good oral bioavailability and brain penetration in preclinical species.
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Species
Oral
Bioavailability
(%)

Plasma Half-
life (t1/2)
(hours)

Brain to
Plasma Ratio

Reference

Rat 20-60% 2.1 - 2.8 High [3]

Monkey 20-60% 2.1 - 2.8 Not Reported [3]

Key Experimental Protocols
Dopamine D4 Receptor Binding Assay
This protocol describes a competitive radioligand binding assay to determine the affinity of test

compounds for the dopamine D4 receptor using [3H]spiperone.

Materials:

HEK293 cells stably expressing the human dopamine D4 receptor

Cell harvesting buffer (e.g., PBS)

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 120 mM NaCl, 5 mM KCl, 2 mM

CaCl2, 1 mM MgCl2)

[3H]spiperone (radioligand)

L-745,870 or other test compounds

Non-specific binding determinator (e.g., 10 µM haloperidol)

96-well microplates

Scintillation fluid

Microplate scintillation counter

Procedure:

Membrane Preparation:
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Culture HEK293-D4 cells to confluency.

Harvest cells and homogenize in ice-cold assay buffer.

Centrifuge the homogenate at 4°C, discard the supernatant, and resuspend the pellet in

fresh assay buffer.

Determine the protein concentration of the membrane preparation (e.g., using a Bradford

assay).

Assay Setup:

In a 96-well plate, add assay buffer, the membrane preparation, and either the test

compound (at various concentrations), buffer for total binding, or the non-specific binding

determinator.

Initiate the binding reaction by adding [3H]spiperone at a final concentration close to its Kd

for the D4 receptor.

The final assay volume is typically 200-250 µL.

Incubation:

Incubate the plate at room temperature for a specified time (e.g., 60-90 minutes) to reach

equilibrium.

Termination and Filtration:

Terminate the assay by rapid filtration through glass fiber filters (e.g., using a cell

harvester).

Wash the filters rapidly with ice-cold assay buffer to remove unbound radioligand.

Quantification:

Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using

a microplate scintillation counter.
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Data Analysis:

Calculate specific binding by subtracting non-specific binding from total binding.

Plot the percentage of specific binding against the logarithm of the test compound

concentration.

Determine the IC50 value (the concentration of the compound that inhibits 50% of specific

binding) using non-linear regression analysis.

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L]

is the concentration of the radioligand and Kd is its dissociation constant.

Amphetamine-Induced Hyperactivity in Mice
This behavioral assay is used to assess the potential antipsychotic activity of a compound by

measuring its ability to attenuate the locomotor hyperactivity induced by amphetamine.

Materials:

Male mice (e.g., C57BL/6)

Amphetamine sulfate

L-745,870 or other test compounds

Vehicle (e.g., saline or a suitable solvent for the test compound)

Open-field activity chambers equipped with infrared beams to automatically record locomotor

activity.

Procedure:

Acclimation:

Acclimate the mice to the testing room for at least 60 minutes before the experiment.

Habituate the mice to the open-field chambers for a set period (e.g., 30-60 minutes) on the

day before the test.
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Drug Administration:

Administer the test compound (e.g., L-745,870) or vehicle via the desired route (e.g.,

intraperitoneal, oral) at a specified time before the amphetamine challenge (e.g., 30-60

minutes).

Amphetamine Challenge:

Administer amphetamine (e.g., 1-5 mg/kg, s.c. or i.p.) to the mice.

Locomotor Activity Recording:

Immediately place the mice in the open-field chambers and record their locomotor activity

(e.g., distance traveled, beam breaks) for a specified duration (e.g., 60-90 minutes).

Data Analysis:

Analyze the locomotor activity data in time bins (e.g., 5-10 minutes).

Compare the total locomotor activity between the different treatment groups (vehicle +

vehicle, vehicle + amphetamine, test compound + amphetamine).

A significant reduction in amphetamine-induced hyperactivity by the test compound is

indicative of potential antipsychotic-like effects.

Conditioned Avoidance Response (CAR) in Rats
The CAR test is a classic predictive model for antipsychotic efficacy.[4] It assesses the ability of

a compound to selectively suppress a learned avoidance response without impairing the ability

to escape an aversive stimulus.[5][6]

Materials:

Male rats (e.g., Sprague-Dawley or Wistar)

Shuttle box apparatus with two compartments, a grid floor for delivering a mild foot shock,

and a conditioned stimulus (CS) such as a light or a tone.
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L-745,870 or other test compounds

Vehicle

Procedure:

Training (Acquisition):

Place a rat in one compartment of the shuttle box.

Present the CS for a fixed duration (e.g., 10 seconds).

If the rat moves to the other compartment during the CS presentation (an avoidance

response), the trial is terminated.

If the rat fails to move, a mild foot shock (unconditioned stimulus, US) is delivered through

the grid floor, concurrent with the CS, until the rat escapes to the other compartment (an

escape response).

Conduct multiple trials with an inter-trial interval (e.g., 30-60 seconds).

Training continues until the rats reach a stable criterion of avoidance responding (e.g.,

>80% avoidance in a block of trials).

Drug Testing:

Administer the test compound (e.g., L-745,870) or vehicle at a specified time before the

test session.

Place the trained rat in the shuttle box and conduct a test session with the same trial

structure as the training.

Record the number of avoidance responses, escape responses, and escape failures.

Data Analysis:

Compare the number of avoidance and escape responses between the drug-treated and

vehicle-treated groups.
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A compound is considered to have antipsychotic-like activity if it significantly reduces the

number of avoidance responses without significantly affecting the number of escape

responses or causing escape failures.[5][6]
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Caption: Dopamine D4 receptor signaling pathway.

Experimental Workflow for Preclinical Evaluation of L-
745,870
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Caption: Preclinical evaluation workflow for L-745,870.
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Observation:
Clozapine is an effective

atypical antipsychotic with
high D4 affinity

Hypothesis:
Selective D4 antagonism will be
an effective and well-tolerated

treatment for schizophrenia

Preclinical Evidence:
L-745,870 is a potent and
selective D4 antagonist

Clinical Trial:
L-745,870 administered to
patients with schizophrenia

Outcome:
L-745,870 was ineffective
in treating schizophrenia

Conclusion:
Selective D4 antagonism alone

is not sufficient for
antipsychotic efficacy
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Caption: Rationale and outcome of the D4 antagonist hypothesis.
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Summary of Clinical Findings and Future Directions
A multicenter, double-blind, placebo-controlled clinical trial was conducted to evaluate the

efficacy of L-745,870 in acutely psychotic, neuroleptic-responsive inpatients with schizophrenia.

The results of this study showed that L-745,870 was not effective as an antipsychotic agent.[2]

Patients treated with L-745,870 did not show a significant improvement in symptoms compared

to the placebo group.

The failure of L-745,870 to demonstrate clinical efficacy has led to several important

considerations for future schizophrenia research and drug development:

The Role of the D4 Receptor: The hypothesis that selective D4 receptor antagonism is

sufficient for antipsychotic efficacy is not supported by the clinical data for L-745,870. It is

possible that the therapeutic effects of clozapine are due to its complex pharmacological

profile, involving interactions with multiple neurotransmitter systems, rather than its high

affinity for the D4 receptor alone.

Complexity of Schizophrenia Pathophysiology: The negative results with a highly selective

compound like L-745,870 underscore the intricate and heterogeneous nature of

schizophrenia. It is likely that targeting a single receptor subtype is insufficient to address the

multifaceted neurobiological abnormalities underlying the disorder.

Future Therapeutic Strategies: The development of novel antipsychotics may require a more

nuanced approach, such as compounds with multi-receptor profiles or those that modulate

downstream signaling pathways implicated in the pathophysiology of schizophrenia.

In conclusion, while L-745,870 did not prove to be a successful therapeutic agent for

schizophrenia, its investigation has provided valuable insights into the role of the dopamine D4

receptor and has helped to refine our understanding of the neurobiology of this complex

disorder. The detailed protocols and data presented here serve as a foundation for further

research into novel therapeutic targets for schizophrenia.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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